2-{4-[butyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[butyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide is a chemical compound with the molecular formula C18H23N3O4S2 and a molecular weight of 409.52. This compound has garnered significant attention in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[butyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine functional group. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions . The catalytic use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) has been shown to result in amide bond formation in good to excellent yields (72–95%) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general principles of amidation and the use of catalysts like TriTFET can be applied to scale up the synthesis process for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: 2-{4-[butyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide can undergo various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2-{4-[butyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide has been studied for its potential therapeutic applications. It has shown promise in various fields, including:
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Biology : Investigated for its potential biological activity and interactions with biomolecules.
- Medicine : Explored for its potential therapeutic effects, including anticancer, antifungal, and antibacterial properties .
- Industry : Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[butyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound’s amide bond formation plays a crucial role in its biological activity, enabling it to interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds:
- 2-{4-[butyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide
- Other sulfonamide derivatives
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of a thiophene ring and sulfonamide group makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-3-5-11-21(4-2)27(24,25)14-8-6-13(7-9-14)17(23)20-18-15(16(19)22)10-12-26-18/h6-10,12H,3-5,11H2,1-2H3,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHZVJQTHVIRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.